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Compound of Interest

2-Amino-N-
Compound Name:

isopropylbenzenesulfonamide

Cat. No.: B1317803

Recent studies have synthesized and evaluated novel series of benzenesulfonamide
derivatives for their inhibitory potential against several human carbonic anhydrase (hCA)
isoforms, including hCA I, I, VII, and IX.[1] The inhibitory activities, reported as Ki values (nM),
are summarized in the tables below. Lower Ki values indicate higher potency.

Table 1: Inhibitory Activity (Ki, nM) of
Benzenesulfonamide Analogs Against hCA | and hCA Il
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Compound hCA | (Ki, nM) hCA Il (Ki, nM)
Analog Series 1

Compound 5 >10000 189.5
Compound 6 858.6 125.4
Compound 7 965.2 215.7
Compound 14 >10000 358.1
Analog Series 2

Compound 21 987.4 412.8
Compound 22 875.1 389.2
Compound 23 >10000 452.6
Compound 26 985.2 33.2
Compound 27 1254 245.1
Compound 28 987.4 198.7
Compound 31 854.1 41.5
Standard (AAZ) 250 12

Data sourced from a study on novel benzenesulfonamide derivatives.[1]

Table 2: Inhibitory Activity (Ki, nM) of
Benzenesulfonamide Analogs Against hCA VIl and hCA

IX
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Compound hCA VII (Ki, nM) hCA IX (Ki, nM)

Analog Series 1

Compound 5 171.2 89.5
Compound 6 214.7 95.4
Compound 7 354.1 124.1
Compound 14 547.2 158.4

Analog Series 2

Compound 21 89.5 45.1
Compound 22 98.4 51.2
Compound 23 124.7 68.7
Compound 26 65.2 215
Compound 27 102.5 58.4
Compound 28 94.1 49.8
Compound 31 78.4 324
Standard (AAZ) 2.5 25

Data sourced from a study on novel benzenesulfonamide derivatives.[1]

The data indicates that certain structural modifications lead to highly potent and selective
inhibitors. For instance, compounds 26 and 31 from the second series of analogs
demonstrated significantly higher potency against hCA Il compared to other derivatives, with Ki
values of 33.2 nM and 41.5 nM, respectively.[1] These compounds also showed good
selectivity over other tested isoforms.[1] Notably, many of the synthesized compounds
exhibited low to medium nanomolar inhibitory potential against all tested isoforms.[1]

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of these benzenesulfonamide analogs reveals
critical insights into the molecular features governing their inhibitory activity. The nature and
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position of substituents on the benzenesulfonamide scaffold play a crucial role in determining
both potency and isoform selectivity.[2][3] For example, the presence of specific moieties can
confer different degrees of flexibility to the chemical structure, which in turn influences the
inhibitory profile.[4]

In one study, compounds containing piperonyl (compound 26) and benzoate (compound 31)
moieties showed enhanced inhibitory properties for hCA II.[1] In another series of
benzenesulfonamide derivatives, those incorporating aryl, alkyl, and cycloalkyl moieties
through click chemistry were found to be low nanomolar or even subnanomolar inhibitors of the
tumor-associated hCA IX and XII isoforms.[5][6] The tail groups of the inhibitors have been
shown to modulate isoform specificity, while active-site residues within the hydrophobic pocket
of the enzyme dictate the binding affinity.[2]

Experimental Protocols

The evaluation of the inhibitory activity of these benzenesulfonamide analogs was primarily
conducted using in vitro enzyme inhibition assays.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potential of the synthesized compounds against various human carbonic
anhydrase isoforms (hCA, II, VII, and IX) was determined using a stopped-flow technique.[1]
This method measures the enzyme-catalyzed hydration of carbon dioxide.

Methodology:

e Enzyme and Compound Preparation: Recombinant human CA isoforms were used. The
synthesized benzenesulfonamide analogs were dissolved in a suitable solvent to prepare
stock solutions.

o Assay Procedure: The assay measures the kinetics of the CO2 hydration reaction. An
indicator dye is used to monitor the pH change resulting from the formation of bicarbonate
and a proton. The measurements are performed at a specific temperature and pH.

o Data Analysis: The initial rates of the enzymatic reaction are measured in the presence and
absence of the inhibitors. The inhibition constants (Ki) are then calculated by fitting the data
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to appropriate enzyme inhibition models. The results are typically presented as the mean of
multiple assays.[1]

Signaling Pathway and Experimental Workflow

Carbonic anhydrases are involved in various physiological and pathological processes,
including pH regulation, ion transport, and tumorigenesis.[4] The inhibition of specific CA
isoforms, such as the tumor-associated hCA IX and XIl, is a promising strategy for cancer
therapy.[2][5][7]

The general workflow for the discovery and evaluation of novel benzenesulfonamide-based CA
inhibitors is depicted in the following diagram.
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Caption: Drug discovery workflow for benzenesulfonamide analogs.

The signaling pathway involving carbonic anhydrase IX in tumor cells highlights its role in
regulating intracellular and extracellular pH, which contributes to tumor cell survival and
proliferation.
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Caption: Role of Carbonic Anhydrase IX in tumor acidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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